molecular formula C16H12ClF4NO2 B4040330 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B4040330
M. Wt: 361.72 g/mol
InChI Key: KQVYVWYJWZGIJK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide is a halogenated propanamide derivative characterized by a 2-fluorophenoxy group and a 2-chloro-5-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4NO2/c1-9(24-14-5-3-2-4-12(14)18)15(23)22-13-8-10(16(19,20)21)6-7-11(13)17/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVYVWYJWZGIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the core phenyl ring with the appropriate substituents

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the amide group allows for selective oxidation reactions.

  • Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.

  • Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the amide group.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones may be formed.

  • Reduction: Primary amines are typically the major products.

  • Substitution: Various substituted phenyl derivatives can be obtained.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Molecular Weight Reported Activity References
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide (Target) 2-fluorophenoxy, 2-chloro-5-CF₃-phenyl ~353.7* Inferred antimicrobial/anticancer potential
N-(2-(3,5-bis(trifluoromethyl)phenyl)-...propanamide (4h) Thiazolidinone, biphenyl, CF₃ 560.5 55.97% inhibition in HT-29 cells (anticancer)
2-[(4-Acetamidophenyl)sulfanyl]-N-[2-chloro-5-CF₃-phenyl]propanamide Sulfanyl, 4-acetamidophenyl 416.84 No direct activity data
N-[2-chloro-5-CF₃-phenyl]-2-quinazolin-4-yloxyacetamide Quinazolinyloxy, acetamide 405.7 No direct activity data
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide 5-amino-2-methoxyphenyl, 2-chlorophenoxy 320.8 Intermediate in synthesis

*Calculated based on molecular formula C₁₆H₁₁ClF₄NO₂.

Key Observations:
  • Electron-Withdrawing Groups : The CF₃ and chloro groups in the target compound and analogs (e.g., 4h , EP 4 374 877 A2 ) enhance stability and binding affinity to hydrophobic pockets in biological targets.
  • Phenoxy vs. Sulfanyl/Quinazolinyloxy: The 2-fluorophenoxy group in the target compound may offer different steric and electronic effects compared to sulfanyl () or quinazolinyloxy () substituents, influencing solubility and target selectivity.
  • Biological Activity: Compound 4h , with a thiazolidinone core, demonstrates significant anticancer activity, suggesting that propanamide derivatives with heterocyclic appendages may exhibit enhanced cytotoxicity.

Pharmacological and Toxicological Profiles

  • Antimicrobial Potential: N-[2-chloro-5-CF₃-phenyl]-3-hydroxy-naphthalene-2-carboxamide derivatives () show antimicrobial activity, suggesting the target compound may share similar properties .
  • Cytotoxicity and Selectivity: Compound 4h exhibits selective toxicity against cancer cells (HT-29) while sparing normal fibroblasts (78.18% survival in NIH3T3 cells), highlighting the importance of substituent-driven selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide

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